molecular formula C10H9ClO4 B8592666 Acetoxy(3-chlorophenyl)acetic acid

Acetoxy(3-chlorophenyl)acetic acid

Cat. No. B8592666
M. Wt: 228.63 g/mol
InChI Key: YLBHMMHXHQMBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776920B2

Procedure details

1 g of racemic 3-chloromandelic acid is mixed with 2 ml of acetyl chloride.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH:5]([OH:9])[C:6]([OH:8])=[O:7].[C:13](Cl)(=[O:15])[CH3:14]>>[C:13]([O:9][CH:5]([C:4]1[CH:10]=[CH:11][CH:12]=[C:2]([Cl:1])[CH:3]=1)[C:6]([OH:8])=[O:7])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)O)C=CC1
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC(C(=O)O)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.